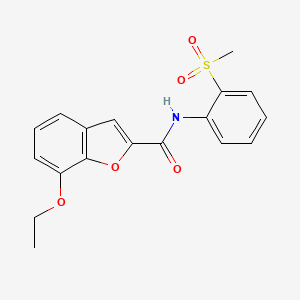
7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H17NO5S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective, antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 921855-54-1 |
| Molecular Formula | C18H17N O5S |
| Molecular Weight | 359.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Neuroprotective and Antioxidant Effects
Research has indicated that benzofuran derivatives exhibit significant neuroprotective and antioxidant effects. A study synthesized various derivatives and evaluated their neuroprotective activities using primary cultured rat cortical neuronal cells. Among the derivatives tested, those with specific substitutions showed considerable protection against NMDA-induced excitotoxicity. Notably, compounds with methyl (-CH3) and hydroxyl (-OH) substitutions demonstrated potent neuroprotective actions comparable to established NMDA antagonists like memantine .
Antimicrobial Activity
Benzofuran derivatives, including this compound, have been investigated for their antimicrobial properties. A review highlighted that benzofuran scaffolds possess a range of biological activities, including antibacterial and antifungal effects. For instance, compounds with specific functional groups have shown effective inhibition against various microbial strains, suggesting potential therapeutic applications in treating infections .
Anticancer Properties
The anticancer potential of benzofuran derivatives is well-documented. A study on benzofuran-based compounds reported their efficacy against human ovarian cancer cell lines. The structure-activity relationship (SAR) studies indicated that certain modifications enhance anticancer activity, making these derivatives promising candidates for further development in cancer therapy .
Case Studies
-
Neuroprotection Against Excitotoxicity
- Objective: Evaluate the neuroprotective effects of synthesized benzofuran derivatives.
- Method: Primary cultured rat cortical neurons were exposed to NMDA.
- Findings: Compounds with specific substitutions provided significant protection against neuronal damage, indicating their potential as neuroprotective agents.
-
Antimicrobial Screening
- Objective: Assess the antimicrobial efficacy of various benzofuran derivatives.
- Method: In vitro testing against multiple bacterial strains.
- Findings: Certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
-
Anticancer Activity Assessment
- Objective: Investigate the anticancer properties of benzofuran derivatives in vitro.
- Method: Testing against human ovarian cancer cells.
- Findings: Specific structural modifications led to enhanced cytotoxicity against cancer cells, supporting further research into these compounds for cancer treatment.
Propiedades
IUPAC Name |
7-ethoxy-N-(2-methylsulfonylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-3-23-14-9-6-7-12-11-15(24-17(12)14)18(20)19-13-8-4-5-10-16(13)25(2,21)22/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDHCNICVOREQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














